2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a fluorine atom, a methylphenyl group, a piperidinylsulfonyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonyl group, and the coupling of the benzamide structure. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.
Sulfonylation: Formation of the sulfonyl group by reacting the fluorinated benzene with a sulfonyl chloride in the presence of a base like triethylamine.
Coupling: Coupling the sulfonylated intermediate with 2-methylphenylamine and piperidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: Used in studies to understand its interaction with biological targets.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
- 2-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the piperidinylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-7-3-4-8-18(14)21-19(23)16-13-15(9-10-17(16)20)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFCMYJCXZUYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.